N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-nitro-3,5-dimethyl-1H-pyrazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A related compound with a simpler structure, used in the production of dyes and as a precursor for other chemicals.
4-(Dimethylamino)benzaldehyde: An intermediate in the synthesis of N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide, also used in various chemical reactions.
4-Nitro-3,5-dimethyl-1H-pyrazole: Another intermediate with applications in organic synthesis.
Uniqueness
This compound stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C15H19N5O3 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H19N5O3/c1-10-15(20(22)23)11(2)19(17-10)9-14(21)16-12-5-7-13(8-6-12)18(3)4/h5-8H,9H2,1-4H3,(H,16,21) |
InChI Key |
MCDUCNHLDFBGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)N(C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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